3-(1H-Indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid 3-(1H-Indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1095016-65-1
VCID: VC0349553
InChI: InChI=1S/C18H17N3O7S/c1-28-17-7-6-12(9-16(17)21(24)25)29(26,27)20-15(18(22)23)8-11-10-19-14-5-3-2-4-13(11)14/h2-7,9-10,15,19-20H,8H2,1H3,(H,22,23)
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[N+](=O)[O-]
Molecular Formula: C18H17N3O7S
Molecular Weight: 419.4g/mol

3-(1H-Indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid

CAS No.: 1095016-65-1

Main Products

VCID: VC0349553

Molecular Formula: C18H17N3O7S

Molecular Weight: 419.4g/mol

3-(1H-Indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid - 1095016-65-1

CAS No. 1095016-65-1
Product Name 3-(1H-Indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid
Molecular Formula C18H17N3O7S
Molecular Weight 419.4g/mol
IUPAC Name 3-(1H-indol-3-yl)-2-[(4-methoxy-3-nitrophenyl)sulfonylamino]propanoic acid
Standard InChI InChI=1S/C18H17N3O7S/c1-28-17-7-6-12(9-16(17)21(24)25)29(26,27)20-15(18(22)23)8-11-10-19-14-5-3-2-4-13(11)14/h2-7,9-10,15,19-20H,8H2,1H3,(H,22,23)
Standard InChIKey UHSDHJXMDMOPSP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[N+](=O)[O-]
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[N+](=O)[O-]
PubChem Compound 16807422
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator